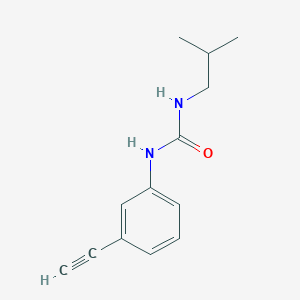

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea

Description

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea is a urea derivative characterized by a 3-ethynylphenyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other. This compound’s molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol .

Properties

IUPAC Name |

1-(3-ethynylphenyl)-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-4-11-6-5-7-12(8-11)15-13(16)14-9-10(2)3/h1,5-8,10H,9H2,2-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTKDAIOIMPFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea typically involves the reaction of 3-ethynylaniline with isobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

Step 1: Preparation of 3-ethynylaniline by the Sonogashira coupling of 3-iodoaniline with acetylene.

Step 2: Reaction of 3-ethynylaniline with isobutyl isocyanate in the presence of a base such as triethylamine to form 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The ethynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations in Phenyl and Alkyl Groups

(a) 1-(3-Ethynylphenyl)-3-(propan-2-yl)urea (CAS 1249676-33-2)

- Structure : Shares the 3-ethynylphenyl group but substitutes the isobutyl group with an isopropyl (propan-2-yl) chain.

- Molecular Formula : C₁₂H₁₄N₂O (identical to the target compound).

(b) 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea

- Structure : Replaces the ethynylphenyl group with a 2,4-difluorophenyl moiety.

- Molecular Formula : C₁₁H₁₄F₂N₂O, MW 228.24 g/mol .

- Key Difference : Fluorine atoms increase electronegativity and may enhance metabolic stability or hydrogen-bonding capacity compared to the ethynyl group .

(c) Diuron (1-[3,4-Dichlorophenyl]-3,3-dimethylurea)

- Structure : Features a 3,4-dichlorophenyl group and dimethyl substitution on urea.

- Molecular Formula : C₉H₁₀Cl₂N₂O, MW 233.1 g/mol .

- Key Difference: Chlorine atoms enhance lipophilicity and environmental persistence, making diuron a potent herbicide.

(a) Antimycobacterial Ureas (MSU-41542 and MSU-42003)

- MSU-41542 : 3-(2-methylpropyl)-1-(1,2-oxazol-5-yl)urea shares the isobutyl group but replaces the ethynylphenyl with an oxazole ring.

- MSU-42003 : 1-(3-bromophenyl)-3-(1,2-oxazol-5-yl)urea includes a bromine atom, increasing molecular weight (MW 281.99 g/mol ) and polarizability .

- Key Insight : The ethynyl group in the target compound may enhance binding to hydrophobic enzyme pockets, whereas bromine or oxazole moieties in MSU analogs could modulate electronic properties for specific target interactions .

(b) 1-(3-Isopropylphenyl)-3,3-dimethylurea

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Predicted) |

|---|---|---|---|---|

| 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea | C₁₂H₁₄N₂O | 202.25 | Ethynylphenyl, isobutyl | High (logP ~3.5*) |

| 1-(3-Ethynylphenyl)-3-(propan-2-yl)urea | C₁₂H₁₄N₂O | 202.25 | Ethynylphenyl, isopropyl | Moderate (logP ~3.0*) |

| 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea | C₁₁H₁₄F₂N₂O | 228.24 | Difluorophenyl, isobutyl | Moderate (logP ~2.8*) |

| Diuron | C₉H₁₀Cl₂N₂O | 233.10 | Dichlorophenyl, dimethyl | High (logP ~2.9) |

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.